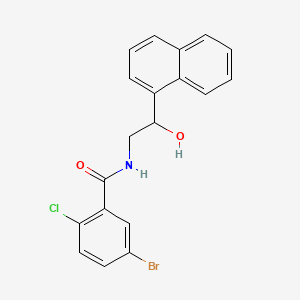

5-bromo-2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

5-bromo-2-chloro-N-(2-hydroxy-2-naphthalen-1-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrClNO2/c20-13-8-9-17(21)16(10-13)19(24)22-11-18(23)15-7-3-5-12-4-1-2-6-14(12)15/h1-10,18,23H,11H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOJVJYQTWMVKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=C(C=CC(=C3)Br)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide typically involves multiple steps:

Starting Materials: The synthesis begins with 5-bromo-2-chlorobenzoic acid.

Formation of Benzamide: The benzoic acid is converted to benzamide through a reaction with ammonia or an amine.

Introduction of Hydroxyethyl Group: The hydroxyethyl group is introduced via a nucleophilic substitution reaction using an appropriate hydroxyethylating agent.

Attachment of Naphthalene Moiety: The naphthalene moiety is attached through a coupling reaction, often facilitated by a catalyst such as palladium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine and chlorine atoms can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols.

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of hydroxy derivatives.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of benzamide compounds, including those similar to 5-bromo-2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide, exhibit promising antimicrobial activity. For instance, a study on related compounds demonstrated their effectiveness against various bacterial and fungal strains, showing comparable or superior activity to established antibiotics like isoniazid and ciprofloxacin . Such findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

Anticancer Potential

The compound's structural features may also contribute to anticancer properties. Similar benzamide derivatives have been evaluated for their activity against cancer cell lines. For example, compounds in the same category have shown significant inhibitory effects on estrogen receptor-positive breast cancer cells (MCF7) through mechanisms involving apoptosis and cell cycle arrest . This potential suggests that this compound could be explored for anticancer drug development.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of benzamide derivatives. Studies have shown that modifications to the naphthalene ring or changes in the halogen substituents can significantly influence the compound's lipophilicity and biological efficacy . For instance:

| Modification Type | Effect on Activity |

|---|---|

| Bromination | Increases lipophilicity and antimicrobial activity |

| Chlorination | Enhances selectivity towards certain bacterial strains |

| Hydroxyl Group | Improves solubility and potential interaction with biological targets |

Case Studies

- Antimicrobial Screening : A series of related compounds were screened against Mycobacterium tuberculosis and other pathogens, revealing that structural modifications led to enhanced antibacterial properties .

- Anticancer Evaluation : In vivo studies demonstrated that certain derivatives exhibited significant tumor reduction in animal models, indicating the potential therapeutic application of these compounds in oncology .

- Molecular Docking Studies : Computational studies have been conducted to predict binding affinities of these compounds with various biological targets, providing insights into their mechanisms of action at the molecular level .

Mechanism of Action

The mechanism by which 5-bromo-2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the naphthalene moiety can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key features are compared to analogous benzamide derivatives below:

Table 1: Structural and Functional Comparison

Biological Activity

5-Bromo-2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₉H₁₅BrClNO₂

- Molecular Weight : 404.7 g/mol

- CAS Number : 1351604-87-9

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the context of cancer research and enzyme inhibition. Its structural characteristics contribute to its interaction with various biological targets.

The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes and modulate signaling pathways. Notably, it has been investigated for its role as a potential inhibitor of the von Hippel-Lindau (VHL) protein, which is crucial in regulating hypoxia-inducible factor (HIF) pathways.

2. Inhibition of HIF Pathways

Research indicates that this compound can stabilize HIF-1α under normoxic conditions by inhibiting its degradation via the VHL pathway. This stabilization leads to increased transcription of genes involved in angiogenesis and metabolism, making it a candidate for further investigation in cancer therapies .

Table 1: Summary of Biological Activities

3. Cytotoxic Effects

In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines. The compound's mechanism appears to be linked to the induction of apoptosis and cell cycle arrest.

Q & A

Q. What are the established synthetic routes for 5-bromo-2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the tetrahydrocarbazole or naphthalene-derived hydroxyethylamine moiety via nucleophilic substitution or condensation reactions .

- Step 2 : Attachment of the benzamide core via amide coupling. For example, using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions .

- Step 3 : Halogenation (bromine/chlorine) at specific positions using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂), optimized for regioselectivity .

Key Data : Substitution reactions (e.g., methoxy or azide introduction) yield 70–90% under conditions like NaOMe/CuI/DMSO (100°C, 24h) or NaN₃/DMF (80°C, 12h) .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : To confirm regiochemistry of bromine/chlorine substituents and hydroxyethyl group stereochemistry .

- Mass Spectrometry (HRMS) : For molecular weight validation (e.g., observed m/z 318.58 g/mol in PubChem data) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated in analogous bromo-chloro benzamides .

Q. How is the compound’s solubility and stability optimized for biological assays?

- Solubility : Use polar aprotic solvents (DMSO or DMF) for stock solutions, followed by dilution in aqueous buffers (pH 7.4) .

- Stability : Storage at –20°C under nitrogen prevents degradation of the hydroxyethyl and halogenated groups .

Advanced Research Questions

Q. How can computational methods improve synthetic route design for this compound?

- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) predict intermediates and transition states for halogenation or amide coupling steps .

- Condition Optimization : Machine learning models trained on databases like Reaxys or Pistachio identify optimal catalysts (e.g., Pd for coupling reactions) and solvent systems .

Example : A Pd-catalyzed Suzuki-Miyaura coupling could introduce the naphthalene moiety with >80% yield, as inferred from analogous benzamide syntheses .

Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. biofilm disruption)?

- Dose-Response Studies : Compare IC₅₀ values across assays (e.g., enzyme inhibition at µM vs. biofilm disruption at mM) to identify off-target effects .

- Structural-Activity Relationship (SAR) : Modify the hydroxyethyl or naphthalene group to isolate contributions to specific activities. For example, replacing naphthalene with carbazole alters binding to bacterial chaperones (GroEL/ES) .

Q. What mechanistic insights explain its dual role as a biochemical probe and potential therapeutic?

- Target Engagement : The hydroxyethyl group facilitates hydrogen bonding with catalytic residues (e.g., in bacterial enzymes), while bromine/chlorine enhance hydrophobic interactions .

- Redox Activity : The naphthalene moiety may participate in electron-transfer pathways, as shown in related benzothiazole derivatives .

Methodological Guidelines for Experimental Design

Q. In vitro bioactivity testing protocols

- Enzyme Inhibition : Use fluorescence-based assays (e.g., NADH depletion for dehydrogenase targets) with DMSO controls (<1% v/v) .

- Antimicrobial Activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains, including biofilm-specific assays (e.g., crystal violet staining) .

Q. Handling conflicting spectroscopic data

- Case Study : If NMR signals for the hydroxyethyl group overlap, use deuterated solvents (DMSO-d₆) and 2D techniques (COSY, HSQC) to resolve spin-spin coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.